molecular formula C22H28O4 B019410 11alpha-Hydroxycanrenone CAS No. 192569-17-8

11alpha-Hydroxycanrenone

Cat. No.: B019410
CAS No.: 192569-17-8
M. Wt: 356.5 g/mol
InChI Key: RJTDWMKVQUPGSY-ZZAKNFCKSA-N
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Description

11alpha-Hydroxycanrenone is a steroidal compound with the molecular formula C22H28O4. It is a key intermediate in the synthesis of eplerenone, a drug used to treat high blood pressure and heart failure. This compound is derived from canrenone through a hydroxylation process at the 11-alpha position.

Biochemical Analysis

Biochemical Properties

11alpha-Hydroxycanrenone is involved in several biochemical reactions, primarily through its interaction with enzymes and proteins. One of the key enzymes it interacts with is cytochrome P450 monooxygenase, which catalyzes the hydroxylation of Canrenone to produce this compound . This interaction is crucial for the synthesis of Eplerenone, as it enhances the pharmacological activity of the compound. Additionally, this compound interacts with other biomolecules, such as transport proteins, which facilitate its movement within the cell.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the renin-angiotensin-aldosterone system, which plays a critical role in regulating blood pressure and fluid balance . By blocking aldosterone receptors, this compound helps in reducing blood pressure and preventing fluid retention. This compound also impacts gene expression by modulating the activity of transcription factors involved in the regulation of cardiovascular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It binds to aldosterone receptors, inhibiting their activity and preventing the effects of aldosterone on the cardiovascular system . This inhibition leads to a decrease in sodium and water retention, thereby reducing blood pressure. Additionally, this compound modulates the activity of cytochrome P450 enzymes, which are involved in its synthesis and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, with minimal degradation over time . Long-term exposure to this compound has been observed to maintain its efficacy in reducing blood pressure and preventing fluid retention, without significant adverse effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces blood pressure and prevents fluid retention without causing significant side effects . At higher doses, it may lead to toxic effects, such as electrolyte imbalances and renal dysfunction. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including its synthesis and degradation. The primary metabolic pathway involves the hydroxylation of Canrenone by cytochrome P450 monooxygenase to produce this compound . This compound is further metabolized by other enzymes, leading to the formation of various metabolites that are excreted from the body. The involvement of this compound in these pathways highlights its significance in the overall metabolism of steroidal compounds.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transport proteins. These proteins help in the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues . The distribution of this compound is crucial for its therapeutic effects, as it needs to reach the aldosterone receptors to exert its action.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity. It is primarily found in the cytoplasm and the nucleus, where it interacts with aldosterone receptors and other biomolecules . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments within the cell. This localization is essential for its function, as it ensures that the compound reaches its target sites to exert its therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 11alpha-Hydroxycanrenone is primarily synthesized through the microbial transformation of canrenone. The process involves the use of fungi such as Aspergillus ochraceus, which hydroxylates canrenone at the 11-alpha position. The reaction conditions typically include the use of oxygen-enriched air and dimethyl sulfoxide (DMSO) as a co-solvent to increase substrate solubility .

Industrial Production Methods: The industrial production of this compound involves optimizing the biotransformation process to achieve high selectivity and yield. This includes the use of specific fermentation media and conditions to enhance the activity of the microbial cells. The process is designed to be cost-effective and environmentally friendly, with minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 11alpha-Hydroxycanrenone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into other steroidal derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenation reactions using reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are common.

Major Products: The major products formed from these reactions include various hydroxylated and halogenated derivatives of this compound, which are used as intermediates in the synthesis of other pharmaceutical compounds .

Scientific Research Applications

11alpha-Hydroxycanrenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 11alpha-Hydroxycanrenone involves its conversion into eplerenone, which acts as a selective aldosterone receptor antagonist. This interaction blocks the effects of aldosterone, a hormone that increases blood pressure by causing the kidneys to retain sodium and water. By inhibiting aldosterone, eplerenone helps to lower blood pressure and reduce the risk of heart failure .

Comparison with Similar Compounds

    Canrenone: The precursor to 11alpha-Hydroxycanrenone, used in the synthesis of eplerenone.

    Spironolactone: Another aldosterone antagonist with similar therapeutic effects but different side effect profiles.

    Eplerenone: The final product synthesized from this compound, used to treat high blood pressure and heart failure.

Uniqueness: this compound is unique due to its specific hydroxylation at the 11-alpha position, which is crucial for the synthesis of eplerenone. This specific modification enhances the compound’s selectivity and efficacy as an aldosterone antagonist .

Properties

CAS No.

192569-17-8

Molecular Formula

C22H28O4

Molecular Weight

356.5 g/mol

IUPAC Name

(10R,13S,17S)-11-hydroxy-10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione

InChI

InChI=1S/C22H28O4/c1-20-8-5-14(23)11-13(20)3-4-15-16-6-9-22(10-7-18(25)26-22)21(16,2)12-17(24)19(15)20/h3-4,11,15-17,19,24H,5-10,12H2,1-2H3/t15?,16?,17?,19?,20-,21-,22-/m0/s1

InChI Key

RJTDWMKVQUPGSY-ZZAKNFCKSA-N

SMILES

CC12CCC(=O)C=C1C=CC3C2C(CC4(C3CCC45CCC(=O)O5)C)O

Isomeric SMILES

C[C@]12CCC(=O)C=C1C=CC3C2C(C[C@]4(C3CC[C@]45CCC(=O)O5)C)O

Canonical SMILES

CC12CCC(=O)C=C1C=CC3C2C(CC4(C3CCC45CCC(=O)O5)C)O

Appearance

Powder

Pictograms

Health Hazard; Environmental Hazard

Synonyms

(11α,17α)-11,17-Dihydroxy-3-oxopregna-4,6-diene-21-carboxylic Acid γ-Lactone; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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